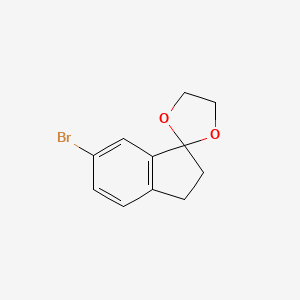
6-Bromo-indan-1-one 1,2-ethanediol ketal
概要
説明
6-Bromo-indan-1-one 1,2-ethanediol ketal is a chemical compound with the molecular formula C11H11BrO2 and a molecular weight of 255.11 g/mol . It is a derivative of indanone, where the bromine atom is substituted at the sixth position and the ketone group is protected as a 1,2-ethanediol ketal . This compound is often used in organic synthesis and research due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-indan-1-one 1,2-ethanediol ketal typically involves the bromination of indanone followed by ketalization. The bromination can be achieved using bromine or N-bromosuccinimide in the presence of a catalyst such as iron(III) bromide . The resulting 6-bromo-indanone is then reacted with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the ketal .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
6-Bromo-indan-1-one 1,2-ethanediol ketal undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketal group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ketal can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Major Products Formed
Substitution: Various substituted indanone derivatives depending on the nucleophile used.
Reduction: 6-Bromo-indan-1-ol 1,2-ethanediol ketal.
Oxidation: 6-Bromo-indan-1-one 1,2-ethanediol carboxylic acid.
科学的研究の応用
6-Bromo-indan-1-one 1,2-ethanediol ketal is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: For the development of potential pharmaceutical agents.
Material Science: In the preparation of novel materials with specific properties.
Biological Studies: As a probe to study enzyme mechanisms and interactions.
作用機序
The mechanism of action of 6-Bromo-indan-1-one 1,2-ethanediol ketal involves its interaction with specific molecular targets. The bromine atom and ketal group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules . The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
6-Chloro-indan-1-one 1,2-ethanediol ketal: Similar structure but with a chlorine atom instead of bromine.
6-Fluoro-indan-1-one 1,2-ethanediol ketal: Similar structure but with a fluorine atom instead of bromine.
6-Iodo-indan-1-one 1,2-ethanediol ketal: Similar structure but with an iodine atom instead of bromine.
Uniqueness
6-Bromo-indan-1-one 1,2-ethanediol ketal is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is a larger and more polarizable atom compared to chlorine, fluorine, and iodine, leading to different chemical behavior and interactions .
特性
IUPAC Name |
5-bromospiro[1,2-dihydroindene-3,2'-1,3-dioxolane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-9-2-1-8-3-4-11(10(8)7-9)13-5-6-14-11/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFACNZKELSKHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=C1C=CC(=C3)Br)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















